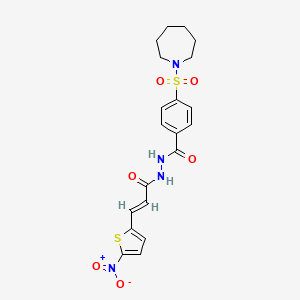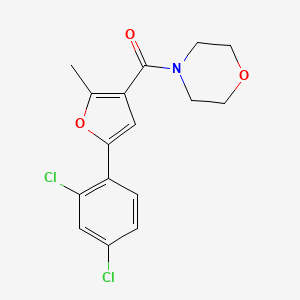![molecular formula C14H12N4O2S B2516048 N-(6-Ethoxybenzo[d]thiazol-2-yl)pyrimidin-2-carboxamid CAS No. 1251558-04-9](/img/structure/B2516048.png)
N-(6-Ethoxybenzo[d]thiazol-2-yl)pyrimidin-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(6-ethoxybenzo[d]thiazol-2-yl)pyrimidine-2-carboxamide" is a derivative of thiazolo[3,2-a]pyrimidine, which is a fused heterocyclic compound that has been the subject of various studies due to its potential biological activities. The thiazolo[3,2-a]pyrimidine scaffold is known to be a core structure in many compounds with anticancer and antimicrobial properties .
Synthesis Analysis
The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves multi-step reactions starting from various substrates such as aminobenzothiazole, benzaldehyde, and ethyl acetoacetate . For instance, the synthesis of benzo[4,5]thiazolo[1,2-a]pyrimidine-3-carboxylate derivatives involves catalysis with TBAHS to form the core structure, followed by amide formation with secondary amines . Similarly, the synthesis of N,5-diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides involves the reaction of tetrahydropyrimidine-5-carboxamides with ethyl chloroacetate .
Molecular Structure Analysis
The molecular structure of thiazolo[3,2-a]pyrimidine derivatives is characterized by X-ray crystallography, which provides detailed information about the spatial arrangement of atoms within the molecule . The crystal structure determination helps in understanding the molecular geometry and is essential for the design of compounds with specific biological activities. Density functional theory (DFT) calculations are often used to optimize geometric bond lengths and bond angles, which are then compared with X-ray diffraction values .
Chemical Reactions Analysis
Thiazolo[3,2-a]pyrimidine derivatives undergo various chemical reactions, including cyclocondensation, chlorination, and condensation with amines, to yield a diverse range of compounds . These reactions are crucial for the modification of the core structure to enhance biological activity and selectivity. The reactivity of these compounds allows for the synthesis of a wide array of derivatives with potential therapeutic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolo[3,2-a]pyrimidine derivatives are influenced by their molecular structure. The presence of different substituents on the core structure can significantly affect properties such as solubility, melting point, and stability. The HOMO and LUMO energies, as well as the molecular electrostatic potential (MEP) surface map, are investigated using theoretical calculations to predict the reactivity and interaction of these compounds with biological targets . These properties are important for the development of compounds with desirable pharmacokinetic and pharmacodynamic profiles.
Wissenschaftliche Forschungsanwendungen
Zytotoxizität
Diese Verbindungen haben eine signifikante Zytotoxizität gegen verschiedene Krebszelllinien gezeigt, darunter A549, MCF7-MDR und HT1080 . Dies deutet darauf hin, dass sie bei der Entwicklung potenzieller Krebsmedikamente eingesetzt werden könnten.
Antibakterielle Aktivität
Die meisten dieser Verbindungen zeigten moderate hemmende Wirkungen auf das Wachstum von Staphyllococcus aureus und einigen anderen Pilzen . Dies deutet auf ihre potenzielle Verwendung bei der Entwicklung neuer antimikrobieller Mittel hin.
Anti-inflammatorische und analgetische Aktivitäten
Einige synthetisierte Verbindungen haben signifikante entzündungshemmende und schmerzlindernde Aktivitäten gezeigt . Dies deutet auf ihre potenzielle Verwendung bei der Entwicklung neuer entzündungshemmender und schmerzlindernder Medikamente hin.
Antioxidative Aktivität
Die antioxidative Aktivität dieser Verbindungen wurde bewertet, wobei einige hohe Hemmungsraten zeigten . Dies deutet auf ihre potenzielle Verwendung bei der Entwicklung neuer antioxidativer Medikamente hin.
Antituberkulose-Aktivität
Neue Benzothiazol-Derivate haben eine bessere Hemmungsaktivität gegen M. tuberculosis gezeigt. Dies deutet auf ihre potenzielle Verwendung bei der Entwicklung neuer Antituberkulose-Medikamente hin.
Synthese neuer Arzneistoffmoleküle
Der Thiazolring, der Teil dieser Verbindungen ist, wurde zur Synthese neuer Verbindungen mit verschiedenen biologischen Aktivitäten verwendet, darunter antioxidative, analgetische, entzündungshemmende, antimikrobielle, antimykotische, antivirale, diuretische, Antikonvulsiva, neuroprotektive sowie Antitumor- oder zytotoxische Arzneimittelmoleküle .
Metallchelatisierung
Diese Verbindungen wurden bei der Synthese von Metallchelaten verwendet, die eine starke antimikrobielle Wirkung zeigten . Dies deutet auf ihre potenzielle Verwendung bei der Entwicklung neuer antimikrobieller Medikamente hin.
Studie der biologischen Aktivität
Thiazolidin-Derivate, die strukturell diesen Verbindungen ähnlich sind, haben eine breite Anwendbarkeit in der pharmazeutischen Chemie und weisen Antikrebs-, Anti-HIV- und andere wichtige biologische Aktivitäten auf . Dies deutet auf ihre potenzielle Verwendung bei der Entwicklung neuer Medikamente für verschiedene Krankheiten hin.
Wirkmechanismus
Target of Action
The compound N-(6-ethoxybenzo[d]thiazol-2-yl)pyrimidine-2-carboxamide has been found to exhibit significant anti-tubercular activity . The primary target of this compound is the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the normal functioning of the bacteria, leading to its eventual death . The exact molecular interactions between the compound and DprE1 are still under investigation.
Biochemical Pathways
The inhibition of DprE1 affects the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall . This disruption in the biochemical pathway leads to the weakening of the bacterial cell wall, making the bacteria more susceptible to external threats and eventually leading to cell death .
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By targeting and inhibiting DprE1, the compound disrupts crucial biochemical pathways in the bacteria, leading to cell death .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may interact with enzymes, proteins, and other biomolecules involved in the life cycle of Mycobacterium tuberculosis .
Cellular Effects
Benzothiazole derivatives have been shown to have potent antibacterial activity against both Gram-negative and Gram-positive bacteria . This suggests that N-(6-ethoxybenzo[d]thiazol-2-yl)pyrimidine-2-carboxamide may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of N-(6-ethoxybenzo[d]thiazol-2-yl)pyrimidine-2-carboxamide is not yet fully elucidated. Benzothiazole derivatives have been found to inhibit the growth of M. tuberculosis , suggesting that they may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Eigenschaften
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c1-2-20-9-4-5-10-11(8-9)21-14(17-10)18-13(19)12-15-6-3-7-16-12/h3-8H,2H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMMRUBSGCHLKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2515970.png)
![N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2515971.png)


![5-(5-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine](/img/structure/B2515976.png)


![2-[(4-Methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2515981.png)
![1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one](/img/structure/B2515982.png)
![6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-sulfonyl fluoride](/img/structure/B2515984.png)
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2515987.png)
